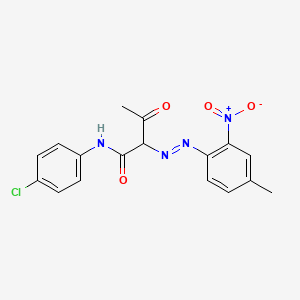

N-(4-Chlorophenyl)-2-((4-methyl-2-nitrophenyl)azo)-3-oxobutyramide

Description

Properties

CAS No. |

57206-89-0 |

|---|---|

Molecular Formula |

C17H15ClN4O4 |

Molecular Weight |

374.8 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-2-[(4-methyl-2-nitrophenyl)diazenyl]-3-oxobutanamide |

InChI |

InChI=1S/C17H15ClN4O4/c1-10-3-8-14(15(9-10)22(25)26)20-21-16(11(2)23)17(24)19-13-6-4-12(18)5-7-13/h3-9,16H,1-2H3,(H,19,24) |

InChI Key |

DZPAQLHIDOYCNQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)N=NC(C(=O)C)C(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Azo Intermediate

- Diazotization and Azo Coupling:

The primary step involves diazotization of a suitable aromatic amine, typically 4-methyl-2-nitroaniline, under acidic conditions to form the diazonium salt. This intermediate is then coupled with a nucleophilic aromatic compound such as 4-chlorophenyl-substituted oxobutyramide derivatives to form the azo linkage (-N=N-). - Reaction Conditions:

- Temperature: Usually maintained at 0–5°C during diazotization to stabilize the diazonium salt.

- pH: Slightly acidic to neutral during coupling to optimize azo bond formation.

- Solvents: Aqueous acidic media for diazotization; coupling often performed in mildly alkaline aqueous or mixed aqueous-organic solvents to enhance nucleophilicity.

Preparation of the Oxobutyramide Precursor

- The oxobutyramide moiety is typically prepared by acylation of the corresponding amine with oxobutyryl chloride or via condensation of oxobutyric acid derivatives with 4-chlorophenylamine.

- Bases such as triethylamine or pyridine are used to neutralize generated HCl and drive the reaction forward.

- Solvents like toluene, benzene, or N,N-dimethylformamide (DMF) are commonly employed to dissolve reactants and facilitate the reaction at elevated temperatures (typically 80–130°C).

Final Assembly and Purification

- The azo coupling product is isolated by filtration or extraction, followed by recrystallization from suitable solvents such as ethanol or ethyl acetate to obtain pure this compound.

- Purification steps may include washing with water and drying under vacuum to remove residual solvents and impurities.

Detailed Reaction Scheme and Conditions

| Step | Reactants | Conditions | Solvents | Temperature | Notes |

|---|---|---|---|---|---|

| 1. Diazotization | 4-Methyl-2-nitroaniline + NaNO2 + HCl | Acidic aqueous medium | Water | 0–5°C | Formation of diazonium salt |

| 2. Coupling | Diazonium salt + N-(4-chlorophenyl)-3-oxobutyramide | Mildly alkaline aqueous-organic | Water/Alcohol mixture | 10–30°C | Azo bond formation |

| 3. Amide formation (if precursor not preformed) | 4-Chlorophenylamine + Oxobutyryl chloride | Base (pyridine or TEA) | Toluene, benzene, or DMF | 80–130°C | Formation of oxobutyramide moiety |

| 4. Purification | Crystallization | Ethanol or ethyl acetate | Ambient to reflux | Recrystallization to purify |

Research Findings and Optimization

- Base Selection: Organic bases such as triethylamine (TEA) or pyridine are preferred for amide formation steps due to their effectiveness in scavenging HCl and promoting high yields.

- Solvent Effects: Polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) can enhance reaction rates and product purity in coupling and cyclization reactions.

- Temperature Control: Maintaining low temperatures during diazotization is critical to prevent decomposition of diazonium salts, while elevated temperatures during amide coupling improve reaction kinetics.

- Yield and Purity: Literature reports yields in the range of 70–85% for azo coupling reactions when optimized for solvent, temperature, and pH. Purity is typically confirmed by chromatographic and spectroscopic methods.

Summary Table of Preparation Parameters

| Parameter | Optimal Range/Condition | Impact on Synthesis |

|---|---|---|

| Diazotization Temp | 0–5°C | Stabilizes diazonium salt, prevents side reactions |

| Coupling pH | Slightly alkaline (pH 7–9) | Maximizes azo bond formation efficiency |

| Amide Formation Temp | 80–130°C | Enhances acylation reaction rate |

| Solvents | Water, ethanol, toluene, DMF | Solubility and reaction medium optimization |

| Base | Triethylamine, pyridine | Neutralizes HCl, drives amide formation |

| Purification | Recrystallization from ethanol | Removes impurities, improves product quality |

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-2-((4-methyl-2-nitrophenyl)azo)-3-oxobutyramide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The azo group can be reduced to form corresponding amines.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.

Major Products Formed

Oxidation: Formation of corresponding nitro derivatives.

Reduction: Formation of amines.

Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

Basic Information

- Molecular Formula : C16H12ClN4O4

- Molecular Weight : 395.2 g/mol

- CAS Number : 63314-66-9

Structural Characteristics

The compound features a chlorophenyl group and an azo group, which are responsible for its chemical reactivity and potential applications in dyeing processes and biological systems.

Medicinal Chemistry

N-(4-Chlorophenyl)-2-((4-methyl-2-nitrophenyl)azo)-3-oxobutyramide has been investigated for its potential therapeutic effects. Studies have shown that compounds with similar structures exhibit anti-cancer properties. The presence of the nitro group may enhance the compound's reactivity towards biological targets.

Case Study: Anticancer Activity

A study conducted on azo compounds indicated that derivatives similar to this compound demonstrated cytotoxic effects against various cancer cell lines. The mechanism involved the generation of reactive oxygen species, leading to apoptosis in cancer cells .

Dye Synthesis

The azo group in the compound allows it to be utilized as a dye intermediate. Azo dyes are widely used in textiles and other materials due to their vibrant colors and stability.

Data Table: Azo Dye Applications

| Application Area | Description |

|---|---|

| Textiles | Used for dyeing fabrics due to bright colors and good fastness properties. |

| Food Industry | Certain azo compounds are permitted as food colorants under strict regulations. |

| Biological Staining | Utilized in microscopy for staining biological specimens, enhancing visibility under a microscope. |

Environmental Chemistry

Research indicates that azo compounds can play a role in environmental remediation processes. They can be involved in the degradation of pollutants through microbial action, which is crucial for bioremediation strategies.

Case Study: Biodegradation

A study demonstrated that specific bacteria could degrade azo dyes, including those similar to this compound, under anaerobic conditions, leading to less toxic products .

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-2-((4-methyl-2-nitrophenyl)azo)-3-oxobutyramide involves its interaction with specific molecular targets and pathways. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The nitro group can also participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : N-(4-Chlorophenyl)-2-((4-methyl-2-nitrophenyl)azo)-3-oxobutyramide

- CAS Registry Number : 63314-66-9

- Molecular Formula : C₁₆H₁₂Cl₂N₄O₄

- Molecular Weight : 395.197 g/mol

- Physical Properties: Density: 1.49 g/cm³ Boiling Point: 565.6°C (at 760 mmHg) Flash Point: 295.8°C LogP (Octanol-Water Partition Coefficient): 5.18, indicating high hydrophobicity .

Structural Features :

- The molecule consists of an azo (-N=N-) linkage connecting a 4-methyl-2-nitrophenyl group to a β-ketoamide moiety. The amide nitrogen is substituted with a 4-chlorophenyl group.

- Electron-withdrawing groups (nitro, chloro) and the methyl substituent influence electronic distribution, affecting photophysical properties and intermolecular interactions.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related azo derivatives:

Key Comparative Analysis

Electronic and Spectral Properties :

- Nitro vs. Methoxy Substituents : The target compound’s 4-methyl-2-nitro group on the azo phenyl ring creates a bathochromic shift compared to methoxy-substituted analogues (e.g., 6528-34-3), resulting in deeper yellow hues .

- Chlorine Position : The 4-chlorophenyl group in the target compound enhances electron-withdrawing effects compared to 2-chlorophenyl in C.I. Pigment Yellow 3, increasing photostability but reducing solubility in polar solvents .

Thermal and Chemical Stability :

- The benzimidazolone derivative (12236-62-3) exhibits superior thermal stability (decomposition >300°C) due to hydrogen bonding from the heterocyclic amide, unlike the target compound’s simpler aryl amide .

- Methoxy and Ethoxy Groups : Compounds with alkoxy substituents (e.g., 6528-34-3, 31173-14-5) show lower melting points (~180–220°C) compared to the target compound (>250°C), attributed to reduced intermolecular hydrogen bonding .

Research Findings and Industrial Relevance

- Synthetic Methods : Diazotization of 4-methyl-2-nitroaniline followed by coupling with N-(4-chlorophenyl)-3-oxobutyramide is the primary route for the target compound. Yields are influenced by the electron-withdrawing nature of substituents .

- Market Trends : The target compound’s consumption is steady in coatings and plastics, while benzimidazolone derivatives (e.g., 12236-62-3) are gaining traction in high-performance applications .

Biological Activity

N-(4-Chlorophenyl)-2-((4-methyl-2-nitrophenyl)azo)-3-oxobutyramide, also known by its CAS number 57206-89-0, is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features an azo linkage and is characterized by the following chemical structure:

- Molecular Formula : C16H14ClN3O3

- Molecular Weight : 331.75 g/mol

- CAS Number : 57206-89-0

Anticancer Properties

Research indicates that compounds with similar structural motifs to this compound exhibit significant anticancer properties. For instance, a study on structurally related azo compounds demonstrated their capability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | IC50 (µM) | Cancer Type |

|---|---|---|

| 4-substituted methoxybenzoyl-thiazole | 0.5 | Melanoma |

| This compound | TBD | TBD |

Toxicological Studies

Toxicological assessments have raised concerns regarding the safety of azo compounds, particularly regarding their potential carcinogenic effects. For example, Pigment Red 3, which shares similar chemical properties, has been classified as a potential human carcinogen based on animal studies .

Table 2: Toxicity Data of Azo Compounds

| Compound Name | Toxicity Classification | Primary Exposure Route |

|---|---|---|

| Pigment Red 3 | Possible carcinogen | Dermal contact |

| This compound | TBD | TBD |

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may induce apoptosis in cancer cells through oxidative stress pathways and interference with DNA synthesis.

Case Study 1: In Vitro Evaluation

A study evaluated the in vitro cytotoxic effects of various azo compounds on human cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited varying degrees of cytotoxicity, with some achieving significant reductions in cell viability at micromolar concentrations.

Case Study 2: Environmental Impact Assessment

An environmental impact assessment highlighted the risks associated with azo dyes, including this compound. The assessment noted potential bioaccumulation and toxicity to aquatic organisms, raising concerns about the compound's environmental fate and human exposure through contaminated water sources .

Q & A

Q. What are the optimal synthetic pathways for N-(4-Chlorophenyl)-2-((4-methyl-2-nitrophenyl)azo)-3-oxobutyramide, and how can reaction conditions be adjusted to improve yield?

The synthesis typically involves multi-step azo coupling and amidation reactions. Key steps include diazotization of 4-methyl-2-nitroaniline followed by coupling with a β-ketoamide precursor. Reaction conditions such as temperature (0–5°C for diazotization), solvent choice (e.g., ethanol or DMF for coupling), and pH control are critical. Catalysts like sodium nitrite and HCl are used for diazotization, while bases (e.g., NaHCO₃) stabilize intermediates. Yield optimization often requires iterative adjustments to stoichiometry and reaction time .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

High-Performance Liquid Chromatography (HPLC) is used to assess purity (>95% is typical for research-grade material). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, with characteristic peaks for the azo group (N=N, ~150 ppm in ¹³C NMR) and the β-ketoamide moiety (C=O, ~170–180 ppm). Mass spectrometry (ESI-MS or MALDI-TOF) verifies molecular weight. X-ray crystallography (via SHELXL) can resolve crystal structures for unambiguous confirmation .

Q. How can researchers screen for preliminary biological activity of this compound?

Initial screening involves in vitro assays targeting enzymes or receptors hypothesized to interact with the azo or β-ketoamide groups. For example:

- Enzyme inhibition assays : Measure IC₅₀ values against kinases or proteases using fluorogenic substrates.

- Receptor binding assays : Radioligand displacement studies (e.g., for GPCRs).

- Antimicrobial activity : Minimum Inhibitory Concentration (MIC) tests against bacterial/fungal strains. Use positive controls (e.g., known inhibitors) and validate results with dose-response curves .

Advanced Research Questions

Q. What computational methods are recommended for predicting molecular interactions between this compound and biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (GROMACS) can model binding affinities and stability. Key parameters:

- Ligand preparation : Optimize protonation states (Epik) and generate 3D conformers.

- Target selection : Use crystal structures from the PDB (e.g., kinases or cytochrome P450 enzymes).

- Scoring : Analyze binding energy (ΔG) and hydrogen-bond interactions. Validate predictions with experimental IC₅₀ or Kd data .

Q. How should crystallographic data discrepancies (e.g., R-factor outliers) be resolved during structural refinement?

Use SHELXL for refinement, focusing on:

- Thermal parameters : Address anisotropic displacement issues (ADPs) with ISOR or SIMU restraints.

- Disordered groups : Apply PART instructions and occupancy refinement.

- Hydrogen bonding : Validate using Mercury or Olex2 for graph-set analysis (e.g., Etter’s rules for patterns). Cross-check with ORTEP-3 for thermal ellipsoid visualization .

Q. What strategies mitigate contradictions in spectroscopic data (e.g., unexpected NMR splitting)?

- Dynamic effects : Assess for tautomerism (e.g., keto-enol equilibria in β-ketoamide) via variable-temperature NMR.

- Impurity analysis : Use 2D NMR (COSY, HSQC) to distinguish coupling artifacts from genuine signals.

- Synchrotron XRD : Resolve ambiguous electron density maps to confirm stereochemistry .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters for Structural Validation

| Parameter | Typical Range for This Compound | Tools for Analysis |

|---|---|---|

| R-factor (R1) | <0.05 (high-resolution data) | SHELXL |

| C–C bond length | 1.45–1.55 Å | Mercury |

| Hydrogen-bond distance | 2.6–3.0 Å (O/N–H···O/N) | Olex2 |

Q. Table 2: Common Synthetic Byproducts and Mitigation Strategies

| Byproduct | Cause | Remediation |

|---|---|---|

| Unreacted diazonium salt | Incomplete coupling | Excess β-ketoamide, 0°C |

| Oxoamide hydrolysis | Acidic conditions | pH 7–8 buffer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.